molecular formula C13H8Cl2N2OS B2853674 5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline CAS No. 672950-05-9

5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline

Cat. No.: B2853674
CAS No.: 672950-05-9
M. Wt: 311.18
InChI Key: RDKQZRYXHDFWBC-UHFFFAOYSA-N
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Description

5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline is a heterocyclic compound that features both quinoline and thiazole moieties. The presence of these two distinct heterocyclic rings imparts unique chemical and biological properties to the compound. Quinoline derivatives are well-known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties. Thiazole derivatives also exhibit diverse biological activities, such as antimicrobial, anti-inflammatory, and anticancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline typically involves the reaction of 5-chloro-8-hydroxyquinoline with 2-chloro-1,3-thiazole-5-methanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both quinoline and thiazole moieties, which confer a combination of biological activities not commonly found in other compounds. This dual functionality makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-chloro-5-[(5-chloroquinolin-8-yl)oxymethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2OS/c14-10-3-4-11(12-9(10)2-1-5-16-12)18-7-8-6-17-13(15)19-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKQZRYXHDFWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OCC3=CN=C(S3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324651
Record name 2-chloro-5-[(5-chloroquinolin-8-yl)oxymethyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820198
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

672950-05-9
Record name 2-chloro-5-[(5-chloroquinolin-8-yl)oxymethyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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